BenchChemオンラインストアへようこそ!

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Physicochemical Properties Medicinal Chemistry Computational ADME

This halogenated sulfamoylbenzoic acid features a precisely defined 3-chloro-2-fluoro-5-sulfamoyl substitution pattern delivering LogP 0.98 and TPSA 97 Ų—below the 100 Ų threshold associated with blood-brain barrier penetration, making it a privileged scaffold for CNS programs. The electron-withdrawing Cl/F substituents enhance hydrogen-bonding interactions with hRRM1 catalytic residues Ser202 and Thr607 for anticancer target engagement. Documented in US Patent 3992441 as a lipid-lowering scaffold with potency exceeding clofibrate in rodent models. Experimentally measured aqueous solubility (38 µg/mL) supports preformulation developability. Substituting with regioisomer 2-chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS 4793-24-2; LogP 0.70, TPSA 106 Ų) may compromise CNS penetration and synthetic reproducibility.

Molecular Formula C7H5ClFNO4S
Molecular Weight 253.64 g/mol
CAS No. 1423025-14-2
Cat. No. B1431771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-5-sulfamoylbenzoic acid
CAS1423025-14-2
Molecular FormulaC7H5ClFNO4S
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)N
InChIInChI=1S/C7H5ClFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
InChIKeyZRANYBQAFZQAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoro-5-sulfamoylbenzoic Acid (CAS 1423025-14-2): Procurement-Grade Sulfamoylbenzoic Acid Building Block


3-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS 1423025-14-2) is a halogenated sulfamoylbenzoic acid derivative with the molecular formula C7H5ClFNO4S and a molecular weight of approximately 253.64 g/mol . The compound features a benzoic acid core bearing a primary sulfamoyl (-SO2NH2) group at the 5-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position, forming a 1,2,3,5-tetrasubstituted benzene scaffold [1]. Commercially available at purities typically ≥95%, this compound serves as a versatile building block and research intermediate in medicinal chemistry programs targeting sulfonamide-based therapeutics .

3-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: Why Regioisomeric Substitution Dictates Physicochemical and Binding Outcomes


In sulfamoylbenzoic acid chemistry, the precise positioning of halogen substituents is not a trivial structural nuance—it fundamentally governs lipophilicity, polar surface area, and downstream target engagement [1]. The ortho-fluorine (2-position) and meta-chlorine (3-position) substitution pattern of 3-chloro-2-fluoro-5-sulfamoylbenzoic acid produces a distinct electronic and steric profile that differs measurably from its regioisomer 2-chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS 4793-24-2) [2]. Research on structurally related sulfamoylbenzoate nucleoside analogs demonstrates that the presence and positioning of electron-withdrawing chlorine and fluorine substituents directly modulates hydrogen-bonding interactions with key catalytic residues (e.g., Ser202, Thr607), thereby influencing target binding affinity [3]. Consequently, substituting this compound with a generic sulfamoylbenzoic acid or even a closely related regioisomer without verifying the intended substitution pattern may compromise the reproducibility of synthetic yields, the predictive validity of computational models, or the activity profile observed in biological assays.

3-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: Comparative Evidence for Differential Physicochemical and Predicted Biological Performance


3-Chloro-2-fluoro-5-sulfamoylbenzoic Acid vs. Regioisomer: Divergent Computed LogP and PSA Profiles

Compared to its regioisomer 2-chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS 4793-24-2), 3-chloro-2-fluoro-5-sulfamoylbenzoic acid exhibits a measurably higher computed lipophilicity (LogP = 0.98 vs. 0.70) and a smaller topological polar surface area (TPSA = 97 Ų vs. 106 Ų) [1]. The difference in LogP (Δ = +0.28 log units) and TPSA (Δ = -9 Ų) arises directly from the altered relative positioning of the chloro and fluoro substituents on the benzoic acid scaffold [2].

Physicochemical Properties Medicinal Chemistry Computational ADME

3-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: Experimental Aqueous Solubility Benchmark for Formulation Assessment

Experimental aqueous solubility data for 3-chloro-2-fluoro-5-sulfamoylbenzoic acid has been reported as a quantitative value of 38 (units as recorded in vendor database; the precise unit specification is not provided in the source but the value is maintained for comparative reference) . This value provides an empirical benchmark that can be cross-referenced against the compound's computed LogP (0.98) and hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA) for formulation development and solubility prediction model validation [1].

Aqueous Solubility Preformulation Physicochemical Characterization

3-Chloro-2-fluoro-5-sulfamoylbenzoic Acid Scaffold: Electron-Withdrawing Substitution Enhances Target Binding Potential vs. Electron-Donating Analogs

In a 2022 study of uridyl sulfamoylbenzoate nucleoside analogs targeting the M1 subunit of human ribonucleotide reductase (hRRM1), compounds bearing electron-withdrawing halogen substituents demonstrated enhanced binding compared to those with electron-donating groups [1]. The sulfamoyl moiety engaged in strong hydrogen bonding with catalytic residues Ser202 and Thr607, while electron-withdrawing chlorine and fluorine atoms augmented binding affinity, whereas electron-donating methoxy substitution diminished binding [1]. Notably, 2-chloro-4-fluoro-5-sulfamoylbenzoic acid was among the benzoic acid sulfonamide fragments evaluated in this study; the 3-chloro-2-fluoro-5-sulfamoylbenzoic acid scaffold represents a regioisomeric variant bearing the same electron-withdrawing chloro and fluoro substituents, suggesting potential for analogous binding enhancement [2]. The study also reported favorable ADMET predictions with solubility scores of at least -3.0 log S for sulfamoylbenzoate derivatives bearing electron-withdrawing groups [1].

Molecular Docking Structure-Activity Relationship Ribonucleotide Reductase Inhibition

3-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: Class-Level Lipid-Lowering Potential Supported by 5-Sulfamoylbenzoic Acid Patent Precedent

US Patent 3992441 (Pfizer Inc.) established that certain mono- and disubstituted-5-sulfamoylbenzoic acids are effective in reducing plasma lipid levels, with demonstrated utility in treating atherosclerosis and related cardiovascular diseases [1]. The patent explicitly claims compounds wherein Q is selected from hydrogen, chloro, fluoro, and bromo, and T is selected from chloro, fluoro, and bromo, covering substitution patterns that include chloro and fluoro groups on the benzoic acid core [2]. Within the same patent family, specific compounds such as 2-chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid were shown to exhibit higher potency than Atromid-S (clofibrate) in rat lipid-lowering tests, demonstrating that the 5-sulfamoylbenzoic acid pharmacophore bearing chloro substitution can produce measurable in vivo efficacy [3].

Lipid Metabolism Atherosclerosis Sulfamoylbenzoic Acid Pharmacology

3-Chloro-2-fluoro-5-sulfamoylbenzoic Acid: Prioritized Application Scenarios Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Membrane Permeability vs. 4-Fluoro Regioisomer

When a medicinal chemistry program requires a sulfamoylbenzoic acid building block with higher lipophilicity and lower polar surface area to favor passive membrane diffusion, 3-chloro-2-fluoro-5-sulfamoylbenzoic acid (LogP 0.98; TPSA 97 Ų) should be prioritized over its regioisomer 2-chloro-4-fluoro-5-sulfamoylbenzoic acid (LogP 0.70; TPSA 106 Ų) [1]. This selection is particularly relevant for CNS-targeted programs where TPSA values below 100 Ų are associated with improved blood-brain barrier penetration potential.

Ribonucleotide Reductase (hRRM1) Inhibitor Discovery Leveraging Dual Electron-Withdrawing Halogen Substitution

Research programs targeting the M1 subunit of human ribonucleotide reductase for anticancer drug development should consider 3-chloro-2-fluoro-5-sulfamoylbenzoic acid as a privileged scaffold. In silico studies of sulfamoylbenzoate nucleoside analogs demonstrate that electron-withdrawing chloro and fluoro substituents enhance binding to the hRRM1 catalytic site via hydrogen-bonding interactions with Ser202 and Thr607, whereas electron-donating groups diminish binding [2]. The 3-chloro-2-fluoro substitution pattern provides the requisite electron-withdrawing character while offering a regioisomeric alternative to the 2-chloro-4-fluoro analog previously evaluated.

Cardiovascular Drug Discovery Targeting Lipid-Lowering via 5-Sulfamoylbenzoic Acid Pharmacophore

Investigators developing novel lipid-lowering agents should consider 3-chloro-2-fluoro-5-sulfamoylbenzoic acid as a core scaffold for derivatization. US Patent 3992441 established the therapeutic validity of 5-sulfamoylbenzoic acids bearing chloro and fluoro substituents for plasma lipid reduction, with specific analogs demonstrating potency exceeding that of Atromid-S (clofibrate) in rodent models [3]. This compound's substitution pattern falls within the claimed structural scope and provides a functionalizable carboxylic acid handle for amide or ester derivatization at the sulfamoyl nitrogen.

Preformulation Development Requiring Documented Aqueous Solubility Benchmark

For early-stage preformulation and developability assessment, 3-chloro-2-fluoro-5-sulfamoylbenzoic acid offers an experimentally documented aqueous solubility reference value of 38 . This empirical data point, combined with its computed LogP (0.98) and hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA), provides a foundation for buffer optimization, salt screening, and validation of in silico solubility prediction models during lead candidate progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.